molecular formula C10H14O3 B1396117 Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate CAS No. 123880-22-8

Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate

Cat. No.: B1396117
CAS No.: 123880-22-8
M. Wt: 182.22 g/mol
InChI Key: CZSYBCSTFANLEL-VDAHYXPESA-N
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Description

Ethyl (1a,6a,7a)-2-oxo-bicyclo-[410]heptane-7-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research This compound is characterized by its bicyclo[410]heptane core, which includes a cyclopropane ring fused to a cyclohexane ring, and an ethyl ester functional group

Biochemical Analysis

Biochemical Properties

Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including hydrolases and oxidoreductases, which facilitate its conversion into different metabolites. The interaction with hydrolases involves the cleavage of ester bonds, leading to the formation of carboxylic acids and alcohols. Additionally, oxidoreductases catalyze the oxidation-reduction reactions involving this compound, contributing to its metabolic transformation .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, it can act as a competitive inhibitor for certain hydrolases, preventing the substrate from accessing the active site. Additionally, this compound can induce conformational changes in proteins, thereby modulating their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance metabolic activity and improve cellular function. At higher doses, it can exhibit toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial, beyond which it becomes detrimental .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450 oxidases, which facilitate its conversion into various metabolites. These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. The interaction with cofactors such as NADH and FADH2 is essential for its metabolic transformation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The binding proteins help in maintaining the compound’s stability and preventing its premature degradation .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins. Additionally, targeting signals and post-translational modifications direct the compound to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects .

Preparation Methods

The synthesis of ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate undergoes a variety of chemical reactions due to the strain in its bicyclic structure and the presence of reactive functional groups. Common reactions include:

Major products formed from these reactions include 2,4-pentadienals, 3-methylene-4-vinylcyclohex-1-enes, and bicyclo[3.2.2]nonadienes .

Scientific Research Applications

Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate can be compared with other bicyclic compounds such as:

The uniqueness of ethyl (1a,6a,7a)-2-oxo-bicyclo-[41

Properties

IUPAC Name

ethyl (1S,6R,7S)-2-oxobicyclo[4.1.0]heptane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-2-13-10(12)9-6-4-3-5-7(11)8(6)9/h6,8-9H,2-5H2,1H3/t6-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSYBCSTFANLEL-VDAHYXPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@H]2[C@@H]1C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate

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